

6-(Cyanomethyl)nicotinonitrile: A Technical Review for Drug Discovery

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Compound of Interest

Compound Name: 6-(Cyanomethyl)nicotinonitrile

Cat. No.: B580303

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Cyanomethyl)nicotinonitrile, also known as 5-cyano-2-pyridineacetonitrile, is a member of the cyanopyridine class of heterocyclic compounds. The nicotinonitrile scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules and several marketed drugs. The presence of two nitrile groups and a pyridine ring makes **6-(Cyanomethyl)nicotinonitrile** an intriguing candidate for further investigation in drug discovery, offering multiple points for chemical modification and potential interactions with biological targets. This technical guide provides a comprehensive overview of the available information on **6-(Cyanomethyl)nicotinonitrile** and related derivatives, focusing on its synthesis, chemical properties, and potential therapeutic applications.

Chemical Properties

While specific experimental data for **6-(Cyanomethyl)nicotinonitrile** is limited in publicly available literature, its basic chemical properties can be summarized.

Property	Value	Source
CAS Number	1000516-33-5	[1]
Molecular Formula	C ₈ H ₅ N ₃	[1]
Molecular Weight	143.15 g/mol	[1]
SMILES	N#CC1=CN=C(CC#N)C=C1	[1]

Synthesis

A definitive, published experimental protocol for the synthesis of **6-(Cyanomethyl)nicotinonitrile** is not readily available. However, based on established organic chemistry principles and synthetic routes for analogous cyanomethylpyridine derivatives, a plausible synthetic strategy involves the nucleophilic substitution of a suitable precursor, such as 6-(bromomethyl)nicotinonitrile or 6-(chloromethyl)nicotinonitrile, with a cyanide salt.

Experimental Protocol: Hypothetical Synthesis of 6-(Cyanomethyl)nicotinonitrile

This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.

Reaction:



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Caption: Hypothetical synthesis of **6-(Cyanomethyl)nicotinonitrile**.

Materials:

- 6-(Bromomethyl)nicotinonitrile (1 equivalent)
- Sodium cyanide (NaCN) (1.1 equivalents)

- Dimethyl sulfoxide (DMSO) (anhydrous)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-(bromomethyl)nicotinonitrile in anhydrous DMSO.
- Add sodium cyanide to the solution at room temperature.
- Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, **6-(Cyanomethyl)nicotinonitrile**.

Note: This is a proposed synthesis. Reaction conditions, including solvent, temperature, and reaction time, may require optimization. Appropriate safety precautions must be taken when handling cyanide salts.

Spectroscopic Data (Predicted)

Specific, experimentally determined spectroscopic data for **6-(Cyanomethyl)nicotinonitrile** is not widely published. The following data is predicted based on the analysis of structurally similar nicotinonitrile and cyanomethylpyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Chemical Shift (ppm)	Assignment
~8.9 (d)	H-2
~8.2 (dd)	H-4
~7.8 (d)	H-5
~4.1 (s)	-CH ₂ -

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3100-3000	C-H stretch (aromatic)
~2950-2850	C-H stretch (aliphatic)
~2230-2210	C≡N stretch (conjugated)
~2250-2240	C≡N stretch (aliphatic)
~1600-1450	C=C and C=N stretching (pyridine ring)

Mass Spectrometry (MS)

m/z (Predicted)	Assignment
143.05	[M] ⁺ (Molecular Ion)
116	[M - HCN] ⁺
103	[M - CH ₂ CN] ⁺

Potential Biological Activity and Applications in Drug Development

While there is no specific biological data for **6-(Cyanomethyl)nicotinonitrile**, the broader class of cyanopyridine derivatives has demonstrated a wide range of pharmacological activities, suggesting potential avenues of investigation for this molecule.

Anticancer Activity

Many cyanopyridine derivatives have been investigated as potential anticancer agents. Their mechanisms of action often involve the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.

- **PIM-1 Kinase Inhibition:** Several studies have identified cyanopyridine derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and apoptosis resistance.[\[2\]](#)[\[3\]](#)
- **VEGFR-2/HER-2 Inhibition:** Some cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have shown dual inhibitory action against VEGFR-2 and HER-2, two important receptor tyrosine kinases involved in angiogenesis and tumor progression.[\[4\]](#)
- **EGFR Inhibition:** Certain cyanopyridine derivatives have also been evaluated as inhibitors of the epidermal growth factor receptor (EGFR), another key target in cancer therapy.[\[5\]](#)

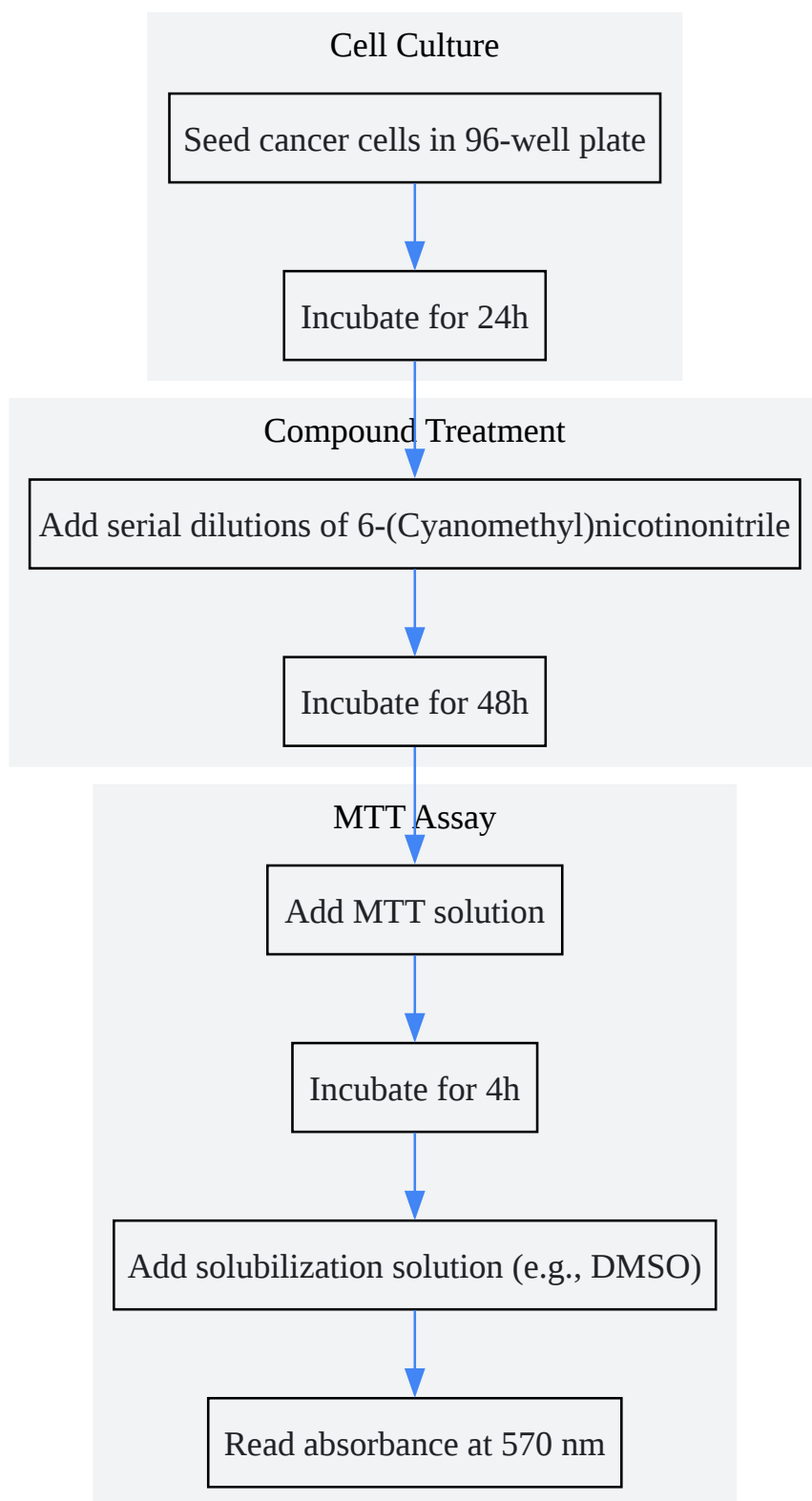
Other Potential Applications

The nicotinonitrile scaffold is present in drugs with a variety of therapeutic uses, indicating that **6-(Cyanomethyl)nicotinonitrile** could be explored for other biological activities, including:

- Antimicrobial and Antiviral Activity
- Anti-inflammatory Properties
- Cardiovascular Effects

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic effects of a compound like **6-(Cyanomethyl)nicotinonitrile** on cancer cell lines.



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